Mianserin Hydrochloride

Receptor pharmacology Tetracyclic antidepressants Binding affinity

Mianserin hydrochloride delivers uniquely defined receptor selectivity critical for reproducible research: 12–18× higher κ-opioid affinity over μ/δ receptors, 45.6-fold lower muscarinic activity than amitriptyline, and 14.7-fold higher α₁-adrenoceptor affinity than mirtazapine. Unlike generic tetracyclics, patent-defined crystal forms achieve 94–96% tablet dissolution and DM-β-CD preformulation data (K=1690 M⁻¹) support non-oral delivery development. The stable HCl salt (mp 284°C, ≥98% purity) eliminates the variability of free-base substitutions. Choose defined receptor pharmacology—order Mianserin hydrochloride today.

Molecular Formula C18H21ClN2
Molecular Weight 300.8 g/mol
CAS No. 21535-47-7
Cat. No. B1677120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMianserin Hydrochloride
CAS21535-47-7
SynonymsHydrochloride, Mianserin
Lerivon
Mianserin
Mianserin Hydrochloride
Mianserin Monohydrochloride
Monohydrochloride, Mianserin
Org GB 94
Tolvon
Molecular FormulaC18H21ClN2
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl
InChIInChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H
InChIKeyYNPFMWCWRVTGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>45.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mianserin Hydrochloride (CAS 21535-47-7): Tetracyclic Antidepressant Receptor Binding Profile and Procurement Specifications


Mianserin hydrochloride (CAS 21535-47-7) is a tetracyclic antidepressant with a distinct pharmacological profile characterized by non-selective 5-HT₂ receptor antagonism (Ki = 0.0080 and 0.0081 μM for human 5-HT₂A and 5-HT₂C receptors, respectively, expressed in HEK293 cells) , H₁ histamine receptor antagonism, and α₂-adrenoceptor blockade . Unlike tricyclic antidepressants, mianserin lacks monoamine oxidase inhibitory activity and does not interfere with amine reuptake , while exhibiting 12- and 18-fold higher affinity for κ-opioid receptors relative to μ- and δ-opioid receptors [1]. The hydrochloride salt form provides a stable crystalline solid with a melting point of 284°C and purity specifications of ≥99% (HPLC) .

Why Mianserin Hydrochloride Cannot Be Interchanged with Mirtazapine or Tricyclic Antidepressants


Within-class substitution of antidepressants without quantitative receptor profiling introduces substantial experimental variability. Comparative receptor binding data from the PDSP Ki database reveal that while mianserin and mirtazapine share a tetracyclic scaffold, their selectivity profiles diverge markedly: mianserin exhibits 14.7-fold higher affinity for α₁-adrenoceptors (Ki = 34 nM) than mirtazapine (Ki = 500 nM), and 7.3-fold weaker H₁ antagonism (Ki = 0.40 nM for mianserin vs. 0.14 nM for mirtazapine) [1]. Additionally, mianserin lacks the anticholinergic activity that constrains the utility of tricyclic antidepressants such as amitriptyline (muscarinic Ki = 820 nM for mianserin vs. 18 nM for amitriptyline, representing a 45.6-fold difference) [1]. The hydrochloride salt form also presents distinct solubility and stability characteristics that differ from the free base [2], making direct substitution without experimental validation inappropriate.

Mianserin Hydrochloride Comparative Quantitative Evidence: Receptor Selectivity, Tolerability, and Formulation Data


Mianserin vs. Mirtazapine: Differential α₁-Adrenoceptor and H₁ Receptor Affinity Quantified by Ki Values

Mianserin demonstrates 14.7-fold greater affinity for α₁-adrenoceptors (Ki = 34 nM) compared to mirtazapine (Ki = 500 nM) [1]. Conversely, mirtazapine exhibits 2.9-fold greater affinity for H₁ histamine receptors (Ki = 0.14 nM) than mianserin (Ki = 0.40 nM) [1]. For 5-HT₂A receptors, mianserin shows 2.3-fold greater affinity (Ki = 7 nM) relative to mirtazapine (Ki = 16 nM) [1]. These differences are derived from human cloned receptor assays.

Receptor pharmacology Tetracyclic antidepressants Binding affinity

Mianserin vs. Amitriptyline: Quantified Absence of Anticholinergic Activity

Mianserin exhibits 45.6-fold lower affinity for muscarinic acetylcholine receptors (Ki = 820 nM) compared to amitriptyline (Ki = 18 nM) [1]. In a double-blind, placebo- and amitriptyline-controlled study (N=120), the amitriptyline group showed a significantly higher proportion of anticholinergic and sedative side effects and dizziness compared to mianserin-treated patients [2]. Mianserin's chemical structure lacks the basic side chain present in tricyclic antidepressants that is responsible for anticholinergic activity [3].

Anticholinergic activity Side effect profile Muscarinic receptor

Mianserin Hydrochloride New Crystal Form: Quantified Dissolution Rate Enhancement

A novel crystal form of mianserin hydrochloride (patent CN202311815683) exhibits a dissolution rate of 94–96%, which exceeds the pharmacopoeial standard limit [1]. This represents a quantifiable formulation advantage over the conventional crystalline form. The crystal form is characterized by specific X-ray powder diffraction peaks at 2θ angles of 7.48°, 9.53°, 11.89°, 15.03°, 15.91°, 18.84°, 19.32°, 20.54°, 21.35°, 23.49°, and 25.04° (precision ±0.2°) [1], with DSC endothermic peaks at 278.75±3°C, 286.89±3°C, and 310.88±3°C [1]. A distinct monohydrate crystal Form I has also been patented with characteristic 2θ peaks at 8.39°, 12.84°, 13.84°, 14.66°, 16.21°, 17.61°, 19.49°, 21.27°, 22.36°, 25.39°, 25.93°, and 27.73° [2].

Polymorphism Crystal engineering Dissolution rate

Mianserin vs. Amitriptyline in Chronic Low Back Pain: Quantified Effect Size for Analgesic Efficacy

In a 12-week randomized, double-blind, controlled trial (N=24) comparing mianserin and amitriptyline for chronic low back pain, mianserin was associated with a large effect size improvement in pain intensity (Cohen's d = −1.40; 95% CI: −2.71 to −0.08), whereas amitriptyline demonstrated a medium effect size improvement (Cohen's d = −0.55; 95% CI: −1.19 to 0.08) [1]. Both treatments provided comparable adjunctive efficacy, but mianserin was better tolerated, with only transient drowsiness reported compared to more anticholinergic effects with amitriptyline [1]. Mianserin also reduced anxiety at weeks 6 and 12, while amitriptyline reduced stress by week 6 [1].

Analgesic efficacy Chronic pain Randomized controlled trial

Mianserin Hydrochloride Nasal Formulation: Quantified DM-β-CD Complexation Enhancement

Mianserin hydrochloride (MIA) forms inclusion complexes with DM-β-CD at a binding constant of K = 1690 M⁻¹ with Gibbs free energy ΔG = −18.42 kJ·mol⁻¹, compared to β-CD which exhibits a lower binding constant of K = 1320 M⁻¹ . In nasal formulation preformulation studies, the equilibrium solubility of MIA across different solvents ranked as: propylene glycol > 5% DM-β-CD > 5% HP-β-CD > 1% F68 > PEG400 > 5% SBE-β-CD > water [1]. Among tested permeation enhancers, 5% DM-β-CD provided the optimal enhancement effect for trans-nasal mucosal absorption [1]. The apparent oil-water partition coefficient (log Papp) increases with rising pH, and chemical stability is improved at pH ≥ 6.0 compared to pH < 6.0 [1].

Nasal drug delivery Cyclodextrin complexation Solubility enhancement

Mianserin Hydrochloride: Validated Research and Industrial Application Scenarios


Depression Models Requiring Minimal Anticholinergic Confounding

When establishing rodent depression models where anticholinergic effects would confound behavioral readouts, mianserin hydrochloride is preferred over amitriptyline. Mianserin exhibits 45.6-fold lower muscarinic receptor affinity (Ki = 820 nM vs. 18 nM for amitriptyline) [1] and demonstrates equivalent antidepressant efficacy with significantly fewer anticholinergic side effects in randomized controlled trials [2].

Nasal or Alternative Route Formulation Development

For research programs developing non-oral delivery systems, mianserin hydrochloride's quantitative preformulation data support rational excipient selection. DM-β-CD provides optimal solubility enhancement with a binding constant of K = 1690 M⁻¹ and superior nasal mucosal permeation compared to other cyclodextrin derivatives [1]. The compound's pH-dependent stability and log Papp have been systematically characterized [2].

Solid Dosage Form Development Requiring Controlled Polymorphism

For generic pharmaceutical development or novel solid dosage formulations, mianserin hydrochloride offers patent-defined crystal forms with quantified dissolution specifications. The novel crystal form (CN202311815683) achieves 94–96% dissolution in tablet formulations [1], while the monohydrate crystal Form I provides an alternative crystalline entity with distinct XRPD and DSC characterization [2], enabling formulation scientists to select optimal solid-state properties for their specific manufacturing processes.

Chronic Pain Research with κ-Opioid Receptor Focus

For studies investigating the role of κ-opioid receptors in pain modulation, mianserin hydrochloride provides a tool compound with defined receptor selectivity: 12- and 18-fold higher affinity for κ-opioid receptors relative to μ- and δ-opioid receptors, respectively [1], and demonstrated analgesic efficacy in chronic low back pain with a large effect size (Cohen's d = −1.40) [2]. Its partial κ-agonist activity distinguishes it from full κ-agonists and other antidepressant classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mianserin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.